Cas no 1184617-80-8 (Ethyl 2-amino-3-methoxy-6-methylbenzoate)

Ethyl 2-amino-3-methoxy-6-methylbenzoate 化学的及び物理的性質
名前と識別子
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- EN300-6511118
- 1184617-80-8
- ethyl 2-amino-3-methoxy-6-methylbenzoate
- Ethyl 2-amino-3-methoxy-6-methylbenzoate
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- インチ: 1S/C11H15NO3/c1-4-15-11(13)9-7(2)5-6-8(14-3)10(9)12/h5-6H,4,12H2,1-3H3
- InChIKey: WWFTVSJZCPOJAM-UHFFFAOYSA-N
- SMILES: O(CC)C(C1C(=C(C=CC=1C)OC)N)=O
計算された属性
- 精确分子量: 209.10519334g/mol
- 同位素质量: 209.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 220
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 61.6Ų
- XLogP3: 2.3
Ethyl 2-amino-3-methoxy-6-methylbenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6511118-5.0g |
ethyl 2-amino-3-methoxy-6-methylbenzoate |
1184617-80-8 | 95.0% | 5.0g |
$2110.0 | 2025-03-14 | |
Enamine | EN300-6511118-2.5g |
ethyl 2-amino-3-methoxy-6-methylbenzoate |
1184617-80-8 | 95.0% | 2.5g |
$1428.0 | 2025-03-14 | |
Enamine | EN300-6511118-0.1g |
ethyl 2-amino-3-methoxy-6-methylbenzoate |
1184617-80-8 | 95.0% | 0.1g |
$640.0 | 2025-03-14 | |
Enamine | EN300-6511118-0.05g |
ethyl 2-amino-3-methoxy-6-methylbenzoate |
1184617-80-8 | 95.0% | 0.05g |
$612.0 | 2025-03-14 | |
Enamine | EN300-6511118-10.0g |
ethyl 2-amino-3-methoxy-6-methylbenzoate |
1184617-80-8 | 95.0% | 10.0g |
$3131.0 | 2025-03-14 | |
Enamine | EN300-6511118-1.0g |
ethyl 2-amino-3-methoxy-6-methylbenzoate |
1184617-80-8 | 95.0% | 1.0g |
$728.0 | 2025-03-14 | |
Enamine | EN300-6511118-0.25g |
ethyl 2-amino-3-methoxy-6-methylbenzoate |
1184617-80-8 | 95.0% | 0.25g |
$670.0 | 2025-03-14 | |
Enamine | EN300-6511118-0.5g |
ethyl 2-amino-3-methoxy-6-methylbenzoate |
1184617-80-8 | 95.0% | 0.5g |
$699.0 | 2025-03-14 |
Ethyl 2-amino-3-methoxy-6-methylbenzoate 関連文献
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2. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Jiayu Zhang,Junfeng Xie,Min Wang,Xiangjiang Zheng,Zhen Zhang,Xuemei Li,Bo Tang Dalton Trans., 2018,47, 12667-12670
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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J. Matraszek,J. Zapala,J. Mieczkowski,D. Pociecha,E. Gorecka Chem. Commun., 2015,51, 5048-5051
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
Ethyl 2-amino-3-methoxy-6-methylbenzoateに関する追加情報
Ethyl 2-amino-3-methoxy-6-methylbenzoate (CAS No. 1184617-80-8): A Comprehensive Overview
Ethyl 2-amino-3-methoxy-6-methylbenzoate (CAS No. 1184617-80-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique structural and chemical properties, holds promise in various applications, particularly in the development of novel therapeutic agents and biochemical studies. The combination of its amino and methoxy functional groups, along with its methyl substitution, makes it a versatile intermediate in synthetic chemistry.
The Ethyl 2-amino-3-methoxy-6-methylbenzoate molecule exhibits a distinct aromatic ring system, which is further modified by the presence of an amino group at the second position, a methoxy group at the third position, and a methyl group at the sixth position. This specific arrangement imparts unique reactivity and interaction capabilities, making it a valuable building block in organic synthesis. The ethyl ester moiety attached to the benzoic acid backbone enhances solubility and stability, facilitating its use in various chemical reactions and biological assays.
In recent years, there has been a growing interest in exploring the pharmacological potential of substituted benzoates. The Ethyl 2-amino-3-methoxy-6-methylbenzoate has been studied for its potential role in modulating biological pathways associated with inflammation, pain perception, and neurochemical communication. Preliminary research suggests that this compound may interact with specific enzymes and receptors, thereby influencing cellular processes relevant to these conditions. The presence of both amino and methoxy groups allows for further derivatization, enabling the synthesis of more complex analogs with tailored pharmacological properties.
The synthesis of Ethyl 2-amino-3-methoxy-6-methylbenzoate involves multi-step organic reactions, typically starting from commercially available aromatic precursors. The process often includes functional group transformations such as nitration, reduction, etherification, and esterification. Advanced synthetic techniques like palladium-catalyzed cross-coupling reactions have also been employed to achieve higher yields and purities. These synthetic methodologies highlight the compound's significance as a key intermediate in industrial-scale production.
One of the most compelling aspects of Ethyl 2-amino-3-methoxy-6-methylbenzoate is its potential application in drug discovery programs. Researchers are leveraging its structural features to design molecules that can selectively target disease-causing pathways without significant off-target effects. For instance, derivatives of this compound have shown promise in preclinical studies as potential inhibitors of enzymes involved in inflammatory responses. The ability to fine-tune its chemical structure allows for the optimization of potency, selectivity, and pharmacokinetic profiles.
The compound's role extends beyond pharmaceutical applications; it is also utilized in biochemical research as a tool for studying enzyme mechanisms and receptor interactions. Its unique structural motifs make it an ideal candidate for developing probes that can interact with specific biological targets. Such probes are invaluable for elucidating the structure-function relationships of proteins and enzymes, which is crucial for understanding disease mechanisms and developing effective treatments.
In conclusion, Ethyl 2-amino-3-methoxy-6-methylbenzoate (CAS No. 1184617-80-8) represents a fascinating compound with diverse applications in pharmaceutical chemistry and biochemical research. Its intricate molecular structure and functional groups provide a rich foundation for synthetic innovation and pharmacological exploration. As research continues to uncover new therapeutic possibilities, this compound is poised to play a pivotal role in advancing our understanding of biological processes and developing novel therapeutic interventions.
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